Cas no 937636-52-7 (4-(2-Bromo-5-hydroxybenzyl)morpholine)

4-(2-Bromo-5-hydroxybenzyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 4-bromo-3-(morpholinomethyl)phenol
- 4-(2-Bromo-5-hydroxybenzyl)morpholine
- XWWDNECCSCAZRB-UHFFFAOYSA-N
- Phenol, 4-bromo-3-(4-morpholinylmethyl)-
- Z1133
-
- MDL: MFCD09836706
- インチ: 1S/C11H14BrNO2/c12-11-2-1-10(14)7-9(11)8-13-3-5-15-6-4-13/h1-2,7,14H,3-6,8H2
- InChIKey: XWWDNECCSCAZRB-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C=C1CN1CCOCC1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 197
- トポロジー分子極性表面積: 32.7
4-(2-Bromo-5-hydroxybenzyl)morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB516583-500mg |
4-(2-Bromo-5-hydroxybenzyl)morpholine |
937636-52-7 | 500mg |
€528.60 | 2023-09-02 | ||
abcr | AB516583-1g |
4-(2-Bromo-5-hydroxybenzyl)morpholine; . |
937636-52-7 | 1g |
€465.90 | 2025-02-17 | ||
Chemenu | CM530254-1g |
4-Bromo-3-(morpholinomethyl)phenol |
937636-52-7 | 95% | 1g |
$553 | 2022-09-29 | |
A2B Chem LLC | AX16399-1g |
4-Bromo-3-(morpholinomethyl)phenol |
937636-52-7 | 95% | 1g |
$340.00 | 2024-05-20 | |
abcr | AB516583-5g |
4-(2-Bromo-5-hydroxybenzyl)morpholine; . |
937636-52-7 | 5g |
€1526.40 | 2025-02-17 | ||
A2B Chem LLC | AX16399-5g |
4-Bromo-3-(morpholinomethyl)phenol |
937636-52-7 | 95% | 5g |
$1098.00 | 2023-12-29 | |
abcr | AB516583-1 g |
4-(2-Bromo-5-hydroxybenzyl)morpholine |
937636-52-7 | 1g |
€719.40 | 2023-04-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265292-500mg |
4-(2-Bromo-5-hydroxybenzyl)morpholine |
937636-52-7 | 95+% | 500mg |
¥5139.00 | 2024-04-24 | |
abcr | AB516583-250mg |
4-(2-Bromo-5-hydroxybenzyl)morpholine; . |
937636-52-7 | 250mg |
€258.80 | 2025-02-17 | ||
Ambeed | A860946-1g |
4-Bromo-3-(morpholinomethyl)phenol |
937636-52-7 | 95+% | 1g |
$564.0 | 2024-04-16 |
4-(2-Bromo-5-hydroxybenzyl)morpholine 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
4-(2-Bromo-5-hydroxybenzyl)morpholineに関する追加情報
4-(2-Bromo-5-hydroxybenzyl)morpholine: A Comprehensive Overview
4-(2-Bromo-5-hydroxybenzyl)morpholine is a compound with the CAS number 937636-52-7, and it has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound is a derivative of morpholine, a six-membered ring containing an oxygen atom and an amine group, which serves as a versatile scaffold for various chemical modifications. The presence of the 2-bromo-5-hydroxybenzyl group introduces additional functional groups, enhancing its reactivity and biological activity.
The synthesis of 4-(2-bromo-5-hydroxybenzyl)morpholine involves a series of well-established organic reactions, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint and improving yield. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate the formation of the benzyl-morpholine bond under mild conditions. These developments have not only streamlined the production process but also opened new avenues for exploring similar compounds with diverse substituents.
One of the most promising applications of 4-(2-bromo-5-hydroxybenzyl)morpholine lies in its potential as a precursor for drug development. The hydroxyl group at position 5 of the benzene ring can undergo various transformations, such as esterification or glycosylation, to generate bioactive molecules with enhanced solubility and stability. Recent studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and antioxidant properties, making them attractive candidates for treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
In addition to its pharmacological applications, 4-(2-bromo-5-hydroxybenzyl)morpholine has shown promise in materials science. The bromine atom at position 2 of the benzene ring can act as a leaving group in substitution reactions, enabling the incorporation of this compound into polymer networks or cross-linked materials. For instance, researchers have utilized this compound to synthesize stimuli-responsive hydrogels that exhibit pH-sensitive swelling behavior. Such materials hold potential for applications in drug delivery systems and tissue engineering.
The structural versatility of 4-(2-bromo-5-hydroxybenzyl)morpholine also makes it an ideal substrate for click chemistry reactions. The ability to perform copper-catalyzed azide-alkyne cycloadditions (CuAAC) or other click reactions has facilitated the rapid assembly of complex molecules with high precision. This approach has been particularly useful in combinatorial chemistry, where libraries of compounds are synthesized to screen for novel bioactive agents.
From an environmental perspective, the synthesis and application of 4-(2-bromo-5-hydroxybenzyl)morpholine align with green chemistry principles. The use of renewable feedstocks, energy-efficient reaction conditions, and recyclable catalysts has minimized waste generation and reduced reliance on hazardous reagents. Furthermore, researchers have explored biocatalytic methods to produce this compound, leveraging enzymes such as lipases or oxidases to achieve enantioselective transformations.
In conclusion, 4-(2-bromo-5-hydroxybenzyl)morpholine represents a valuable building block in modern organic synthesis with diverse applications across multiple disciplines. Its unique combination of functional groups provides a platform for exploring novel chemical reactions and developing innovative materials. As research continues to uncover new properties and uses for this compound, it is poised to play an increasingly important role in advancing both academic research and industrial applications.
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